Thymidine Phosphorylase Inhibition vs. Mono-Substituted Analogs
Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- (N3FddU) demonstrates confirmed inhibition of human recombinant thymidine phosphorylase with an IC50 of 6.43E+4 nM, as measured by spectrophotometric assay using thymidine as substrate over 4–20 minutes [1]. In contrast, a direct head-to-head study of pyrimidine nucleoside susceptibility revealed that 3'-azido-substituted and 3'-fluoro-substituted derivatives, including AzddUrd and FddUrd, were resistant to cleavage but showed poor, if any, substrate affinity for bacterial thymidine phosphorylase [2]. Specifically, the 1988 comparative analysis reported that 2',3'-dideoxynucleoside analogues exhibited negligible substrate affinity, with quantitative Ki/Km values for human thymidine kinase differing by orders of magnitude between the mono-substituted analogs (AzddUrd Ki/Km: 71; FddUrd Ki/Km: 171) [2]. N3FddU's ability to act as a competitive inhibitor rather than a mere non-substrate distinguishes it from both AzddUrd and FddUrd in enzymatic assays.
| Evidence Dimension | Thymidine phosphorylase inhibition vs. substrate affinity |
|---|---|
| Target Compound Data | IC50: 6.43E+4 nM against human recombinant TP |
| Comparator Or Baseline | AzddUrd: Ki/Km for human dThd kinase = 71; FddUrd: Ki/Km for human dThd kinase = 171; both show poor TP substrate affinity |
| Quantified Difference | N3FddU is a confirmed inhibitor; AzddUrd and FddUrd are poor substrates with no reported inhibitory activity |
| Conditions | Human recombinant thymidine phosphorylase expressed in E. coli; thymidine as substrate; spectrophotometric detection at 4–20 min intervals |
Why This Matters
For research programs targeting thymidine phosphorylase in cancer, N3FddU is essential as a validated inhibitor scaffold, whereas AzddUrd and FddUrd cannot serve as TP-targeting tool compounds.
- [1] BindingDB Entry for monomerid=50439108. IC50: 6.43E+4 nM for human recombinant thymidine phosphorylase. Assay Description: Inhibition of human recombinant thymidine phosphorylase expressed in Escherichia coli using thymidine as substrate after 4 to 20 mins by spectrophotometric method. View Source
- [2] Balzarini, J., Baba, M., Pauwels, R., Herdewijn, P., De Clercq, E. Anti-retrovirus activity of 3′-fluoro- and 3′-azido-substituted pyrimidine 2′,3′-dideoxynucleoside analogues. Biochemical Pharmacology 1988, 37(14), 2847-2856. View Source
